4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid
Description
4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid is a synthetic indole derivative characterized by a fluorine atom at the 4-position, a perchlorophenyl group at the 5-position, and an acetic acid moiety at the 3-position of the indole ring. The introduction of electron-withdrawing groups (fluoro and perchlorophenyl) likely enhances its chemical stability and modifies its biological activity compared to IAA. Such modifications are common in medicinal and agrochemical research to optimize pharmacokinetic properties or target specificity .
Properties
Molecular Formula |
C16H7Cl5FNO2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[4-fluoro-5-(2,3,4,5,6-pentachlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H7Cl5FNO2/c17-11-10(12(18)14(20)15(21)13(11)19)6-1-2-7-9(16(6)22)5(4-23-7)3-8(24)25/h1-2,4,23H,3H2,(H,24,25) |
InChI Key |
SJKAKDSLELCKBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC(=O)O)C(=C1C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine and perchlorophenyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to the desired biological effect . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indole Derivatives
Key Observations :
- Functional Group Diversity : The acetic acid group at C-3 (common in IAA and indomethacin) is associated with biological activity in plant hormones and pharmaceuticals. Replacing this with a carboxamide (C-2) or triazole (C-3) alters polarity and hydrogen-bonding capacity, impacting solubility and receptor binding .
- Substituent Effects : Electron-withdrawing groups like fluorine and perchlorophenyl enhance metabolic stability but may reduce bioavailability due to increased hydrophobicity. For example, indomethacin’s 4-Cl-benzoyl and methoxy groups contribute to its anti-inflammatory potency .
Biological Activity
4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid (FPIAA) is a synthetic compound derived from indole-3-acetic acid (IAA), a well-known plant growth regulator and signaling molecule. The modification of the indole structure with fluorine and perchlorophenyl groups enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
FPIAA has unique chemical characteristics that influence its biological activity:
- Molecular Formula : C16H12ClFNO2
- Molecular Weight : 305.72 g/mol
- IUPAC Name : 4-Fluoro-5-(perchlorophenyl)-1H-indole-3-acetic acid
The biological activity of FPIAA is primarily attributed to its ability to interact with various biological targets, including:
- Hormonal Activity : As an analog of IAA, FPIAA mimics the action of auxins, influencing plant growth and development by promoting cell elongation and division.
- Cytotoxicity : The compound exhibits significant cytotoxic effects on cancer cell lines, particularly when activated by enzymes such as horseradish peroxidase. This activation leads to the formation of reactive species that can damage cellular components, including DNA .
Cytotoxicity Studies
Research has demonstrated that FPIAA can induce cytotoxic effects in various cancer cell lines. The following table summarizes findings from different studies:
Case Study 1: Antitumor Activity
In a study evaluating the antitumor potential of FPIAA, researchers administered varying doses to murine models with implanted tumors. The results indicated that doses around 50 mg/kg significantly reduced tumor size compared to control groups, suggesting a potent antitumor effect mediated through oxidative mechanisms.
Case Study 2: Plant Growth Regulation
Another study focused on the application of FPIAA in agricultural settings. When applied to Arabidopsis thaliana, FPIAA promoted lateral root formation and increased biomass compared to untreated controls. This indicates its potential use as a growth regulator in crop production.
Structure-Activity Relationship (SAR)
The modification of IAA into FPIAA enhances its biological properties. Key observations include:
- Fluorination : The introduction of fluorine increases lipophilicity, enhancing membrane permeability and bioavailability.
- Perchlorophenyl Group : This bulky substituent may enhance binding affinity to target receptors or enzymes involved in plant growth regulation and cancer cell apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
